molecular formula C4HCl2IN2 B177621 3,6-Dichloro-4-iodopyridazine CAS No. 130825-13-7

3,6-Dichloro-4-iodopyridazine

Cat. No.: B177621
CAS No.: 130825-13-7
M. Wt: 274.87 g/mol
InChI Key: DOZGQZSLDJZZMV-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-iodopyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4HCl2IN2 and its molecular weight is 274.87 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

3,6-Dichloro-4-iodopyridazine serves as a key intermediate in various chemical synthesis processes. For example, its transformations through nucleophilic substitution and hydrodeiodination were studied, revealing its utility in creating iodopyridazin-3(2H)-ones (Krajsovszky et al., 2005). Additionally, it has been used in the synthesis of 3-amino-6-(hetero)arylpyridazines, highlighting its versatility in palladium-catalyzed cross-coupling reactions (Maes et al., 2000).

Vibrational Spectral Analysis

The vibrational spectral analysis of molecules similar to this compound, such as 3,6-dichloro-4-methylpyridazine, has been carried out. These studies, using techniques like FT-IR and FT-Raman, along with density functional theory, have contributed to understanding the molecular structure and behavior of these compounds (Prabavathi et al., 2015).

Photolysis and High-Spin State Studies

This compound derivatives have been analyzed in high-spin state studies. For example, the photolysis of related compounds like 3,5-dichloro-2,4,6-triazidopyridine has led to the identification of various high-spin states, expanding the understanding of the electronic structure and magnetic properties of these molecules (Chapyshev et al., 2000).

Applications in Molecular and Crystal Engineering

Compounds structurally related to this compound, like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, have been used in crystal engineering. These studies involve creating complex structures with organic and metal complex partners, contributing to the development of new materials with unique properties (Kabir et al., 2003).

Solid Phase Synthesis and Medicinal Chemistry

The utility of this compound in solid phase synthesis has been explored, particularly in the development of aminopyridazine libraries. This illustrates its potential applications in medicinal chemistry for the creation of diverse molecular libraries (Parrot et al., 1999).

Mechanistic Studies in Organic Chemistry

Mechanistic studies involving this compound have been conducted to understand the intricacies of organic reactions. For instance, investigations into the organobismuth palladium-catalyzed C–C coupling reaction provided insights into the mechanisms, chemoselectivity, and solvent effects of these types of reactions (Kutudila et al., 2016).

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of complex organic compounds .

Action Environment

The action, efficacy, and stability of 3,6-Dichloro-4-iodopyridazine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C, and it should be protected from light . These conditions suggest that temperature and light exposure could affect its stability and efficacy.

Properties

IUPAC Name

3,6-dichloro-4-iodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGQZSLDJZZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (3) (149 mg, 1.0 mmol) in THF (2 mL) was added to a solution of TMPZnCl.LiCl (2) (1.3 M in THF, 0.85 mL, 1.1 mmol) at 25° C. and the reaction mixture was then stirred at this temperature for 30 min according to TP 2. I2 (381 mg, 1.5 mmol) dissolved in dry THF (2 mL) was then dropwise added and the resulting mixture was stirred for 0.5 h. The reaction mixture was quenched with a sat. aq. Na2S2O3 solution (10 mL) and with a sat. aq. NH4Cl solution (20 mL), extracted with diethyl ether (3×50 mL) and dried over anhydrous Na2SO4. After filtration, the solvent was evaporated in vacuo. Purification by flash-chromatography (CH2Cl2/n-pentane, 1:2) furnished compound 5a (231 mg, 84%) as a colourless solid.
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
381 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.